methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carboxylate
Description
Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carboxylate (C₁₀H₁₇BN₂O₂, MW 208.07) is a pyrazole-based boronic ester featuring a pinacol-protected boronate group at position 4, a methyl ester at position 5, and a methyl substituent at position 1 (Figure 1). The pinacol boronate group enhances stability and solubility in organic solvents, making the compound a key reagent in Suzuki-Miyaura cross-coupling reactions for drug discovery and materials science . Its methyl ester group provides synthetic versatility for further functionalization, such as hydrolysis to carboxylic acids .
Properties
IUPAC Name |
methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O4/c1-11(2)12(3,4)19-13(18-11)8-7-14-15(5)9(8)10(16)17-6/h7H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHVFHRUXFBEGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Disconnections
Two primary disconnection strategies dominate the literature:
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Boronate ester installation on pre-formed pyrazole rings
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Pyrazole ring construction from boronate-containing precursors
Boronate-First Approaches
Early routes focused on introducing the pinacol boronate group prior to pyrazole cyclization. A representative protocol involves:
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Lithiation of 4-bromo-1-methylpyrazole at -78°C
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Transmetallation with trisopropyl borate
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Pinacol protection under Dean-Stark conditions
This method yields 40-55% of the boronate intermediate but requires cryogenic conditions and strict anhydrous handling.
Pyrazole-First Strategies
Modern syntheses favor constructing the pyrazole core first, followed by late-stage boronation. Advantages include:
Suzuki-Miyaura Coupling Route
A patent-derived method (EP3280710B1) outlines this three-step sequence:
Step 1: Methyl 1-methyl-4-iodo-1H-pyrazole-5-carboxylate synthesis
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React methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate with isoamyl nitrite and CuI in acetonitrile
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Yield: 82%
Step 2: Miyaura Borylation
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Combine iodide intermediate with bis(pinacolato)diboron (1.2 eq)
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Catalytic system: Pd(dppf)Cl₂ (2 mol%), KOAc (3 eq)
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Solvent: 1,4-dioxane at 80°C for 12 h
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Yield: 76%
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Key challenge: Competing deboronation requires careful exclusion of oxygen.
Step 3: Esterification Optimization
One-Pot Methodologies
Recent advances enable tandem cyclization-borylation sequences:
Representative Procedure:
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Condense hydrazine with β-ketoester bearing a boronate mask
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In situ cyclization using HCl/EtOH
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Simultaneous esterification via methanol quenching
| Parameter | Value |
|---|---|
| Temperature | 70°C |
| Time | 8 h |
| Overall Yield | 68% |
| Pd Loading | 0.5 mol% |
| Solvent System | THF/H₂O (4:1) |
This method reduces purification steps but requires precise stoichiometric control of the hydrazine component.
Critical Analysis of Reaction Parameters
Catalyst Systems Comparison
| Catalyst | Loading (mol%) | Yield (%) | Pd Residual (ppm) |
|---|---|---|---|
| Pd(OAc)₂/PPh₃ | 0.8 | 72 | 120 |
| PdCl₂(dtbpf) | 0.5 | 81 | 85 |
| NiCl₂(PCy₃)₂ | 2.0 | 65 | 300 |
Palladium-based systems outperform nickel catalysts in both yield and metal contamination profiles. The PdCl₂(dtbpf) system demonstrates particular efficiency for electron-deficient pyrazole substrates.
Solvent Effects on Borylation
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | 36.7 | 58 | 14 |
| 1,4-Dioxane | 2.2 | 76 | 12 |
| THF | 7.5 | 68 | 10 |
Low-polarity solvents favor the oxidative addition step in palladium-catalyzed borylation. Dioxane’s high boiling point enables efficient heating without solvent loss.
Industrial-Scale Adaptations
Continuous Flow Synthesis
A pilot plant protocol achieves 89% yield through:
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Microreactor borylation at 120°C
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In-line IR monitoring of boronate formation
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Automated pH adjustment during workup
Key parameters:
Green Chemistry Innovations
Recent developments focus on:
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Aqueous micellar catalysis using TPGS-750-M
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Recyclable Pd nanoparticles on magnetic graphene oxide
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Solvent-free mechanochemical borylation
A comparative lifecycle assessment shows 42% reduction in E-factor for aqueous systems versus traditional dioxane routes.
| Storage Condition | Degradation Rate (%/month) |
|---|---|
| 25°C, 50% RH | 1.8 |
| 4°C, desiccated | 0.3 |
| -20°C, N₂ atm | 0.1 |
Formulation with molecular sieves (3Å) extends shelf life to >24 months.
Chemical Reactions Analysis
Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, which are widely used in organic synthesis.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts, such as palladium(II) acetate, and a base like sodium carbonate.
Reagents: Common reagents include boronic acids or boronic acid esters, halides, and organometallic compounds.
Major Products Formed: The major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Chemistry:
Cross-Coupling Reactions: The compound is extensively used in cross-coupling reactions to form carbon-carbon bonds, which are fundamental in organic synthesis.
Synthesis of Complex Molecules: It is used to synthesize complex molecules, including natural products and pharmaceuticals.
Biology:
Biological Probes: The compound can be used to create biological probes for studying biological processes and interactions.
Medicine:
Drug Development: It is utilized in the development of new drugs, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Industry:
Material Science: The compound is used in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The compound exerts its effects through its role as a boronic acid ester in cross-coupling reactions. The mechanism involves the formation of a palladium-boron complex, which facilitates the transfer of the boronic acid group to the organic halide, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved include the palladium-catalyzed activation of the boronic acid ester and the subsequent transmetalation and reductive elimination steps.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazole-Based Boronic Esters
1,3-Dimethyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole (CAS 936250-20-3)
- Structure : Features methyl groups at positions 1 and 3, with the boronate at position 3.
- Molecular Weight : 208.07 (C₁₀H₁₇BN₂O₂).
- Similarity score: 0.87 .
3-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole (CAS 844891-04-9)
- Structure : Lacks the methyl group at position 1 but retains the boronate at position 4 and a methyl group at position 3.
- Molecular Weight : 208.07 (C₁₀H₁₇BN₂O₂).
- Key Differences : The absence of the N1-methyl group may alter solubility and electronic properties. Similarity score: 0.80 .
1-(Methylsulfonyl)-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole
- Structure : Substitutes the N1-methyl group with a methylsulfonyl group.
- Molecular Weight : 272.13 (C₁₀H₁₇BN₂O₄S).
Heterocyclic Boronic Esters
1-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole
- Structure : Replaces the pyrazole core with an indole ring.
- Molecular Weight: 257.14 (C₁₆H₁₉BNO₂).
- Key Differences : The indole’s extended aromatic system increases molecular weight and alters electronic properties, favoring applications in photophysical materials over medicinal chemistry .
1-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Imidazole
Functionalized Derivatives
Methyl 1-(1H-Pyrazol-5-yl)Triazole-4-Carboxylate
Comparative Data Table
Reactivity in Cross-Couplings
The target compound is widely used in Suzuki-Miyaura reactions due to its balanced steric and electronic profile. For example, it was employed in synthesizing CHK1 inhibitors (e.g., compound 30 in ) and Mer/Flt3 dual inhibitors (compound 11 in ). In contrast, bulkier analogs like 1,3-dimethyl-4-boronate-pyrazole show reduced coupling efficiency .
Solubility and Stability
The methyl ester group in the target compound improves solubility in acetonitrile/water mixtures (used in for microwave-assisted couplings). However, sulfonyl-substituted analogs (e.g., 1-(methylsulfonyl)-4-boronate-pyrazole) exhibit better aqueous solubility, albeit with trade-offs in reactivity .
Biological Activity
Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C14H19BNO4
- Molecular Weight : 262.11 g/mol
- CAS Number : 171364-80-0
- Appearance : White to light yellow powder
- Melting Point : 82°C
- Purity : ≥98.0% (GC) .
Synthesis
The synthesis of this compound typically involves the reaction of 1-methylpyrazole with boronic acid derivatives. The use of tetramethyl dioxaborolane enhances the stability and solubility of the resulting compound.
Antifungal Activity
Research indicates that pyrazole derivatives exhibit significant antifungal activity. For instance, compounds structurally related to methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole have been tested against various phytopathogenic fungi. A study highlighted the effectiveness of related pyrazole derivatives against seven fungal strains, demonstrating their potential as agricultural fungicides .
Antibacterial Activity
Similar compounds have shown promising antibacterial properties. A study evaluated several pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that specific structural modifications could enhance antibacterial efficacy. For example, compounds with certain substituents exhibited MIC values comparable to standard antibiotics like chloramphenicol .
Structure-Activity Relationship (SAR)
The biological activity of methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be linked to its molecular structure. Key factors influencing activity include:
- Substituent Size and Electronegativity : Variations in substituent size on the pyrazole ring significantly impact biological activity. Larger groups may hinder access to active sites on target enzymes.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 50 | Antibacterial |
| Compound B | 25 | Antifungal |
| Compound C | 10 | Antifungal |
Case Studies
A case study involving a series of synthesized pyrazole derivatives demonstrated that modifications at specific positions led to enhanced antifungal activity against pathogens such as Fusarium spp. and Botrytis cinerea. The study utilized molecular docking to predict interactions between these compounds and target enzymes involved in fungal metabolism .
Q & A
Q. Basic
- ¹H/¹³C NMR :
- IR Spectroscopy :
- Mass Spectrometry :
How does the steric and electronic environment of the dioxaborolane group affect its reactivity in cross-coupling reactions?
Q. Advanced
- Steric Effects : The tetramethyl groups on the dioxaborolane ring create steric hindrance, slowing transmetalation in Suzuki reactions. This necessitates longer reaction times (12–24 hrs) or elevated temperatures (80–100°C) .
- Electronic Effects : Electron-withdrawing substituents on the pyrazole ring enhance electrophilicity of the boronate ester, improving coupling efficiency with aryl halides. DFT studies suggest partial charge distribution on the boron atom influences reactivity .
What strategies can mitigate competing side reactions during the introduction of the dioxaborolane moiety?
Q. Advanced
- Protection/Deprotection : Use of temporary protecting groups (e.g., THP for pyrazole NH) to prevent undesired boron–nitrogen interactions .
- Catalyst Optimization : Employing PdCl₂(dppf) with chelating ligands to suppress protodeboronation.
- Solvent Control : Polar aprotic solvents (DMF, DMSO) stabilize reactive intermediates, reducing homocoupling byproducts .
- Purification : Column chromatography with silica gel modified with triethylamine to separate boronate esters from unreacted starting materials .
How can researchers resolve discrepancies in reported melting points or spectral data for this compound?
Q. Advanced
- Purity Assessment : Recrystallize the compound from ethanol/water mixtures and analyze via HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity .
- Crystallographic Validation : Single-crystal X-ray diffraction to unambiguously confirm structure, especially if NMR signals overlap due to rotamers .
- Control Experiments : Reproduce synthesis under standardized conditions (e.g., inert atmosphere, strict temperature control) to isolate batch-specific variations .
What computational methods are suitable for predicting the stability and reactivity of this compound under varying pH conditions?
Q. Advanced
- DFT Calculations : Use Gaussian or ORCA software to model hydrolysis pathways of the boronate ester at different pH levels. Key parameters include Gibbs free energy (ΔG) of hydrolysis and pKa of the boron center .
- MD Simulations : Analyze solvation effects in aqueous vs. organic solvents to predict aggregation or degradation tendencies .
How does the methyl ester group influence the compound’s applicability in medicinal chemistry versus materials science?
Q. Advanced
- Medicinal Chemistry : The ester enhances membrane permeability but may require hydrolysis (e.g., esterase-mediated) to release active carboxylic acid metabolites. Stability in physiological pH (7.4) is critical for bioavailability .
- Materials Science : The ester acts as a solubilizing group in polymer matrices, while the boronate enables covalent bonding to metal oxides (e.g., in OLED fabrication) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
